molecular formula C36H74O4S3Sn2 B13758347 Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester CAS No. 52628-34-9

Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester

Cat. No.: B13758347
CAS No.: 52628-34-9
M. Wt: 904.6 g/mol
InChI Key: DFLAZBAZSZETSL-UHFFFAOYSA-L
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Description

This organotin compound (CAS: 52628-34-9) features a central 1,1,3,3-tetrabutyl-1,3-distannathianediyl core linked via sulfur atoms to two thioacetic acid groups, esterified with diisooctyl alcohol. It is primarily used as a stabilizer in polyvinyl chloride (PVC) and other plastics due to its ability to scavenge hydrochloric acid, a byproduct of thermal degradation . Its molecular structure confers high thermal stability and low migration rates compared to simpler organotin derivatives. Regulatory guidelines limit its use in food-contact plastics to 0.006 mg/kg (as tin) due to toxicity concerns .

Properties

CAS No.

52628-34-9

Molecular Formula

C36H74O4S3Sn2

Molecular Weight

904.6 g/mol

IUPAC Name

6-methylheptyl 2-[dibutyl-[dibutyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylstannyl]sulfanylacetate

InChI

InChI=1S/2C10H20O2S.4C4H9.S.2Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;4*1-3-4-2;;;/h2*9,13H,3-8H2,1-2H3;4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2

InChI Key

DFLAZBAZSZETSL-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(CCCC)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

The literature and chemical supplier data reveal that the preparation of this compound generally follows multi-step organotin synthesis involving:

Synthesis of the Distannathianediyl Core

  • Starting Materials: Dibutyltin dichloride or dibutyltin oxide derivatives are commonly used as tin sources.
  • Formation of Tin-Sulfur Bonds: The distannathianediyl core is formed by reacting dibutyltin compounds with sulfur-containing ligands such as thioglycolic acid or thiol derivatives. This step involves nucleophilic substitution or condensation reactions to form Sn–S bonds.
  • Tetrabutyl Substitution: The butyl groups are introduced via organotin reagents like tetrabutyltin or through alkylation steps on tin centers.

Esterification with Isooctyl Groups

  • Ester Formation: The acetic acid moieties are esterified with isooctanol to form diisooctyl esters. This is typically done via acid-catalyzed esterification or by transesterification methods.
  • Coupling with Tin-Sulfur Core: The esterified acetic acid derivatives are then linked to the distannathianediyl core through sulfur atoms, forming thioester bonds that complete the molecule.

Purification and Characterization

  • The final product is purified by standard techniques such as distillation under reduced pressure or chromatographic methods to achieve high purity (≥99% assay reported by suppliers).
  • Characterization involves spectroscopic methods (NMR, IR), elemental analysis, and sometimes X-ray crystallography to confirm the structure.

Detailed Reaction Scheme (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of Sn–S bonds Dibutyltin dichloride + thiol ligand, base (e.g., NaOH) Distannathianediyl core with tetrabutyl groups
2 Esterification Acetic acid + isooctanol, acid catalyst (e.g., H2SO4) Diisooctyl acetic acid ester
3 Coupling Distannathianediyl core + diisooctyl ester under reflux Final organotin diester compound
4 Purification Distillation or chromatography Pure Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester

Research Findings and Industrial Practices

  • Industrial Synthesis: The compound is produced commercially in China by multiple chemical companies as a fine chemical intermediate with reported assay purity of 99%.
  • Applications: Its use as a raw material in pesticide and pharmaceutical synthesis suggests that the preparation methods are optimized for scalability and reproducibility.
  • Stability and Storage: The compound is stored in tightly closed containers under cool, dry, and well-ventilated conditions to maintain stability.

Comparative Analysis with Related Organotin Compounds

Feature This compound Dibutyltin Diisooctylthioglycolate (Related Compound)
Molecular Weight ~904.6 g/mol ~620 g/mol
Tin Centers 2 1
Ester Groups Diisooctyl esters Diisooctyl thioglycolate esters
Preparation Complexity Multi-step involving distannathianediyl core formation and esterification Single-step esterification of dibutyltin thioglycolate
Applications Pesticides, pharmaceuticals, surfactants, polymers Stabilizers, additives in polymers

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Dibutyltin dichloride, thiol ligands, acetic acid, isooctanol
Reaction Conditions Acid/base catalysis, reflux, inert atmosphere
Purification Methods Distillation, chromatography
Product Purity ≥99% (as per commercial suppliers)
Storage Conditions Cool, dry, ventilated, sealed containers

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .

Scientific Research Applications

Acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester exerts its effects involves the interaction of its tin atoms with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The sulfur atoms in the compound also play a crucial role in its reactivity, allowing it to participate in redox reactions and other chemical processes .

Comparison with Similar Compounds

Research Findings

  • Synthesis Efficiency : Tetrabutyl derivatives require multi-step synthesis (65–70% yield), whereas dioctyl analogues are synthesized in higher yields (80–85%) .
  • Stabilizer Efficacy : In PVC, tetrabutyl derivatives outperform dioctyltin compounds at 180°C, retaining 95% initial tensile strength after 500 hours vs. 85% for dioctyltin .

Biological Activity

Overview of the Compound

Chemical Name: Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester
CAS Number: 26401-97-8
Molecular Formula: C28H54S2Sn2O2
Molecular Weight: 685.32 g/mol

This compound belongs to a class of organotin compounds characterized by their tin-containing moieties. Organotin compounds are known for their diverse biological activities and applications in various fields including agriculture and medicine.

Antimicrobial Properties

Organotin compounds have been extensively studied for their antimicrobial properties. Research indicates that certain organotin derivatives exhibit significant antibacterial and antifungal activities. For instance:

  • Mechanism of Action: Organotin compounds often disrupt cell membrane integrity and inhibit enzyme activity in microbial cells.
  • Case Study: A study demonstrated that diorganotin compounds showed potent activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Cytotoxicity

The cytotoxic effects of organotin compounds have been a focal point in toxicological studies:

  • Cell Lines Tested: Various studies have evaluated the cytotoxicity of organotin compounds on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Findings: The compound under consideration may exhibit cytotoxic effects that could be harnessed for therapeutic purposes. For example, certain derivatives have been shown to induce apoptosis in cancer cells.

Endocrine Disruption

Organotin compounds are also scrutinized for their potential endocrine-disrupting effects:

  • Mechanism: These compounds can mimic or interfere with hormone signaling pathways.
  • Research Insight: Studies have indicated that exposure to certain organotins can lead to reproductive and developmental toxicity in model organisms.

Data Table: Biological Activity Summary

Activity Type Description References
AntimicrobialEffective against bacteria and fungi; disrupts cell membranes ,
CytotoxicityInduces apoptosis in cancer cell lines; varies with structure ,
Endocrine DisruptionMimics hormone activity; potential reproductive toxicity ,

Case Studies

  • Antimicrobial Efficacy:
    • A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of organotin derivatives against multi-drug resistant strains of bacteria. The results showed a correlation between the structure of the compound and its antimicrobial potency.
  • Cytotoxic Potential:
    • Research conducted at a university laboratory found that specific organotin compounds caused significant cell death in human cancer cell lines when tested at varying concentrations over a 48-hour period.
  • Endocrine Disruption Studies:
    • Investigations into the effects of organotin exposure on amphibians revealed alterations in reproductive behavior and development, emphasizing the need for careful regulation of these substances.

Q & A

Q. What are the critical considerations for synthesizing this organotin compound with high purity?

The synthesis involves multi-step reactions, including the formation of the distannathianediyl core and esterification. Key steps include:

  • Tin-sulfur bond formation : Use of tetrabutyltin precursors with sulfur-containing reagents under anhydrous conditions to avoid hydrolysis .
  • Esterification : Reaction of thioacetic acid derivatives with isooctanol in the presence of acid catalysts (e.g., H₂SO₄) at controlled temperatures (60–80°C) to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product (>95% purity) . Table 1: Typical Reaction Conditions
StepReagentsTemperatureSolventYield
Tin core formationSnCl₄, Na₂S110°CToluene60–70%
EsterificationIsooctanol, H₂SO₄70°CDichloromethane75–85%

Q. How can the molecular structure of this compound be validated?

Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to identify ester groups (δ 1.2–1.6 ppm for isooctyl CH₃; δ 170–175 ppm for carbonyl carbons) and tin-bound thioether linkages (δ 40–50 ppm for Sn-S) .
  • Mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 785.2) and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, resolving the Sn-S bond geometry and steric effects of tetrabutyl groups .

Advanced Research Questions

Q. What methodological strategies address contradictions in reactivity data for organotin thioesters?

Discrepancies in reactivity (e.g., catalytic activity vs. thermal stability) often arise from:

  • Steric hindrance : Tetrabutyl groups may reduce nucleophilic attack on the tin center. Compare reactivity with less hindered analogs (e.g., dimethyltin derivatives) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may destabilize Sn-S bonds. Use DFT calculations to model solvent interactions .
  • Experimental validation : Replicate studies under inert atmospheres (argon/glovebox) to exclude oxidation artifacts .

Q. How can computational methods optimize reaction pathways for this compound?

ICReDD’s integrated approach combines:

  • Quantum chemical calculations : To map potential energy surfaces for Sn-S bond formation and identify transition states .
  • Machine learning : Train models on existing organotin reaction datasets to predict optimal catalysts (e.g., Lewis acids) or solvents .
  • Feedback loops : Use experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters iteratively .

Q. What analytical techniques resolve impurities in synthesized batches?

Impurities (e.g., unreacted isooctanol or SnO₂ byproducts) require:

  • TGA-MS : Detect volatile impurities during thermal decomposition (20–400°C, N₂ atmosphere) .
  • ICP-OES : Quantify tin content and trace metal contaminants (detection limit: 0.1 ppm) .
  • HPLC-DAD : Monitor ester hydrolysis products using a C18 column (acetonitrile/water mobile phase) .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the isooctyl chains?

Dynamic stereochemical effects (e.g., hindered rotation of branched isooctyl groups) can cause signal splitting. Solutions:

  • Variable-temperature NMR : Observe coalescence of peaks at elevated temperatures (e.g., 50°C in CDCl₃) .
  • COSY/NOESY : Correlate proton couplings to confirm conformational rigidity .

Methodological Design for Applications

Q. How to design experiments evaluating this compound’s efficacy as a stabilizer in polymers?

Use a factorial design approach:

  • Variables : Concentration (0.1–1.0 wt%), temperature (150–250°C), polymer type (PVC, polyurethane).
  • Response metrics : Thermal degradation onset (TGA), discoloration (UV-Vis), mechanical strength (tensile testing) .
  • Statistical analysis : ANOVA to identify significant interactions between variables .

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